Cas no 42060-32-2 (N-Benzyl-2-nitrobenzenesulfonamide)
N-Benzyl-2-nitrobenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-Benzyl-2-nitrobenzenesulfonamide
- N-Benzyl-2-nitrobenzenesulfomide
- benzylamide of o-nitrophenylsulfonic acid
- N-2-nitrobenzenesulfonyl benzylamine
- N-Benzyl-2-nitro-benzenesulfonamide
- N-benzyl-2-nitrobenzenesulfonylamide
- N-benzyl-o-nitrobenzene-sulfonamide
- o-nitrobenzenesulfonyl-N-benzylamine
- CBDivE_009353
- DTXSID30351835
- CHEMBL1945329
- BS-28364
- AKOS000488984
- Oprea1_717741
- CBDivE_001012
- A872955
- CS-0206251
- N-BENZYL-2-NITRO-1-BENZENESULFONAMIDE
- Z45508787
- 42060-32-2
- MFCD00426424
- STK034047
- SB82343
- SCHEMBL4504076
-
- MDL: MFCD00426424
- Inchi: 1S/C13H12N2O4S/c16-15(17)12-8-4-5-9-13(12)20(18,19)14-10-11-6-2-1-3-7-11/h1-9,14H,10H2
- InChI Key: FCYOCKBPAZXLKH-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1[N+](=O)[O-])(NCC1C=CC=CC=1)(=O)=O
Computed Properties
- Exact Mass: 292.05200
- Monoisotopic Mass: 292.05177804g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 421
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 100Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 487.1±55.0 °C at 760 mmHg
- Flash Point: 248.4±31.5 °C
- PSA: 100.37000
- LogP: 4.06820
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
N-Benzyl-2-nitrobenzenesulfonamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Benzyl-2-nitrobenzenesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
N-Benzyl-2-nitrobenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019086929-10g |
N-Benzyl-2-nitrobenzenesulfonamide |
42060-32-2 | 95% | 10g |
$400.00 | 2023-09-01 | |
| Fluorochem | 212977-1g |
N-Benzyl-2-nitrobenzenesulfonamide |
42060-32-2 | 95% | 1g |
£100.00 | 2022-02-28 | |
| Fluorochem | 212977-5g |
N-Benzyl-2-nitrobenzenesulfonamide |
42060-32-2 | 95% | 5g |
£300.00 | 2022-02-28 | |
| abcr | AB311210-1 g |
N-Benzyl-2-nitrobenzenesulfonamide; 97% |
42060-32-2 | 1 g |
€178.00 | 2023-07-19 | ||
| abcr | AB311210-5 g |
N-Benzyl-2-nitrobenzenesulfonamide; 97% |
42060-32-2 | 5 g |
€450.00 | 2023-07-19 | ||
| abcr | AB311210-1g |
N-Benzyl-2-nitrobenzenesulfonamide, 97%; . |
42060-32-2 | 97% | 1g |
€178.00 | 2025-04-18 | |
| abcr | AB311210-5g |
N-Benzyl-2-nitrobenzenesulfonamide, 97%; . |
42060-32-2 | 97% | 5g |
€450.00 | 2025-04-18 | |
| eNovation Chemicals LLC | D489589-1g |
N-Benzyl-2-nitrobenzenesulfonamide |
42060-32-2 | 97% | 1g |
$345 | 2024-05-24 | |
| eNovation Chemicals LLC | D489589-5g |
N-Benzyl-2-nitrobenzenesulfonamide |
42060-32-2 | 97% | 5g |
$650 | 2024-05-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276921-1g |
N-Benzyl-2-nitrobenzenesulfonamide |
42060-32-2 | 97% | 1g |
¥1148.00 | 2024-05-14 |
N-Benzyl-2-nitrobenzenesulfonamide Suppliers
N-Benzyl-2-nitrobenzenesulfonamide Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on N-Benzyl-2-nitrobenzenesulfonamide
Comprehensive Overview of N-Benzyl-2-nitrobenzenesulfonamide (CAS No. 42060-32-2): Properties, Applications, and Innovations
N-Benzyl-2-nitrobenzenesulfonamide (CAS No. 42060-32-2) is a specialized organic compound widely recognized for its unique chemical structure and versatile applications in pharmaceutical and agrochemical research. This sulfonamide derivative, featuring a benzyl group and a nitro substituent, has garnered significant attention due to its role as a key intermediate in synthetic chemistry. Researchers and industries increasingly seek insights into its synthesis methods, reactivity, and potential biological activities, aligning with trends in sustainable chemistry and precision drug design.
The compound’s molecular framework combines a benzenesulfonamide core with a nitro functional group at the 2-position, enhancing its electrophilic character. This structural feature makes N-Benzyl-2-nitrobenzenesulfonamide a valuable precursor for cross-coupling reactions and N-H activation processes, topics frequently explored in modern organocatalysis. Recent studies highlight its utility in constructing heterocyclic compounds, addressing growing demand for novel bioactive molecules in medicinal chemistry.
In the context of green chemistry, CAS 42060-32-2 has been investigated for its compatibility with solvent-free reactions and microwave-assisted synthesis—methods trending in academic and industrial labs. Its stability under mild conditions makes it suitable for high-throughput screening, a technique pivotal in drug discovery pipelines. Users searching for "nitrobenzenesulfonamide derivatives" or "benzyl sulfonamide applications" often seek data on its structure-activity relationships (SAR), reflecting the compound’s relevance in optimizing lead compounds.
From a commercial perspective, N-Benzyl-2-nitrobenzenesulfonamide is cataloged by major chemical suppliers as a research-grade reagent, with purity levels (>98%) critical for reproducibility in peptide modification and protecting group strategies. Analytical techniques like HPLC and NMR are routinely employed to validate its quality, a detail frequently queried by procurement specialists. The compound’s storage conditions (typically 2–8°C under inert atmosphere) and handling precautions also rank high in user search trends.
Emerging applications include its use in photoaffinity labeling studies, where the nitro group’s photolytic properties enable mapping of protein-ligand interactions—a hotspot in proteomics research. Furthermore, computational chemists model its electronic properties to predict metabolic pathways, addressing FAQs about ADME/Tox profiling. These interdisciplinary connections position CAS 42060-32-2 at the intersection of materials science and life sciences.
To summarize, N-Benzyl-2-nitrobenzenesulfonamide exemplifies how targeted modifications of sulfonamide scaffolds can unlock diverse functionalities. Its ongoing exploration in catalysis, bioconjugation, and molecular imaging ensures sustained interest, while optimized synthetic protocols continue to lower barriers for academic and industrial adoption. This aligns with global searches for cost-effective chiral auxiliaries and multifunctional building blocks in synthetic chemistry.
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